molecular formula C15H12F2N6S B11056819 3-(3,4-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11056819
M. Wt: 346.4 g/mol
InChI Key: MRHJBGRKCVJQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including difluorophenyl, trimethylpyrazolyl, triazolo, and thiadiazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 3-(3,4-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 3,4-difluoroaniline and 1,3,5-trimethylpyrazole. These intermediates undergo cyclization and condensation reactions under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-(3,4-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The presence of halogen atoms (fluorine) in the compound allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new carbon-carbon bonds.

Scientific Research Applications

    Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Preliminary studies suggest that the compound may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,4-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular signaling pathways, modulating biological processes at the molecular level.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(3,4-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of functional groups. Similar compounds include:

    This compound analogs: These compounds share a similar core structure but differ in the substitution pattern on the phenyl or pyrazolyl rings.

    Triazolothiadiazole derivatives: These compounds have a similar triazolo[3,4-b][1,3,4]thiadiazole core but may have different substituents, leading to variations in their chemical and biological properties.

    Difluorophenyl derivatives: Compounds with difluorophenyl groups exhibit similar reactivity patterns, particularly in nucleophilic substitution reactions.

Properties

Molecular Formula

C15H12F2N6S

Molecular Weight

346.4 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-6-(1,3,5-trimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12F2N6S/c1-7-12(8(2)22(3)20-7)14-21-23-13(18-19-15(23)24-14)9-4-5-10(16)11(17)6-9/h4-6H,1-3H3

InChI Key

MRHJBGRKCVJQNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.